molecular formula C11H14O B1454431 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol CAS No. 1275222-58-6

3,4-dimethyl-2,3-dihydro-1H-inden-1-ol

Cat. No. B1454431
CAS RN: 1275222-58-6
M. Wt: 162.23 g/mol
InChI Key: WIEMTFAKDUDBLL-UHFFFAOYSA-N
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Description

“3,4-dimethyl-2,3-dihydro-1H-inden-1-ol” is a chemical compound with the molecular formula C11H14O . Its IUPAC name is 3,4-dimethyl-1-indanol . The molecular weight of this compound is 162.23 .


Molecular Structure Analysis

The molecular structure of “3,4-dimethyl-2,3-dihydro-1H-inden-1-ol” can be represented by the InChI code: 1S/C11H14O/c1-7-4-3-5-9-10(12)6-8(2)11(7)9/h3-5,8,10,12H,6H2,1-2H3 . This indicates the presence of 11 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom in the molecule .


Physical And Chemical Properties Analysis

“3,4-dimethyl-2,3-dihydro-1H-inden-1-ol” is an oil at room temperature .

Scientific Research Applications

Pharmaceutical Research: Antimicrobial Properties

The structure of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol is closely related to that of indenone derivatives, which have been studied for their antimicrobial properties. Research has shown that these compounds can be effective against a range of bacteria and fungi, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Proteus vulgaris, Aspergillus niger, and Candida albicans . This suggests potential applications in developing new antibacterial and antifungal agents.

Material Science: Semiconductor Applications

Derivatives of indenol compounds have been utilized as air-stable n-type dopants for organic thin-film transistors (OTFTs) and solar cells. Their semiconductor properties make them suitable for use in electronic devices such as OTFTs, polymeric solar cells (PSCs), and organic light-emitting diodes (OLEDs) . The modification of the indenol core could lead to new materials with improved electronic properties.

Medicinal Chemistry: Vasorelaxant Activity

Compounds structurally similar to 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol, specifically 3,4-dihydro-2(1H)-pyridones, have shown vasorelaxant properties. This indicates potential applications in the treatment of cardiovascular diseases by inducing relaxation of blood vessels .

Antiviral Research

The indenol structure has been incorporated into molecules designed to disrupt bacterial pathogenesis, offering a strategy for antimicrobial drug discovery against drug-resistant bacteria. This approach focuses on anti-virulence rather than direct antibacterial activity, which could be a crucial avenue in the fight against drug resistance .

Organic Synthesis: Building Blocks

The indenol compound can serve as a versatile building block in organic synthesis. Its structure, which includes a reactive hydroxyl group and a rigid bicyclic system, makes it a candidate for constructing complex organic molecules with potential pharmacological activities .

Safety and Hazards

The safety information available for “3,4-dimethyl-2,3-dihydro-1H-inden-1-ol” indicates that it’s labeled with the GHS07 pictogram, which represents a warning. The specific hazard and precautionary statements are not provided .

properties

IUPAC Name

3,4-dimethyl-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-7-4-3-5-9-10(12)6-8(2)11(7)9/h3-5,8,10,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEMTFAKDUDBLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC(=C12)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-2,3-dihydro-1H-inden-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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